Biotin-PEG3-Azide: A Technical Guide for Researchers
Biotin-PEG3-Azide: A Technical Guide for Researchers
An in-depth guide to the applications of Biotin-PEG3-Azide in bioconjugation, proteomics, and drug development, tailored for researchers, scientists, and drug development professionals.
Biotin-PEG3-Azide is a versatile chemical probe that has become an indispensable tool in modern biochemical and biomedical research. Its unique trifunctional structure, comprising a biotin moiety for high-affinity binding to streptavidin, a triethylene glycol (PEG3) linker for enhanced solubility and reduced steric hindrance, and a terminal azide group for bioorthogonal "click" chemistry, enables a wide array of applications in labeling, detecting, and isolating biomolecules.[1][2] This guide provides a comprehensive overview of the core uses of Biotin-PEG3-Azide, detailed experimental protocols, and quantitative data to facilitate its effective implementation in the laboratory.
Core Applications in Research
The primary utility of Biotin-PEG3-Azide lies in its ability to covalently label alkyne-modified biomolecules through a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[3] This bioorthogonal reaction allows for the precise attachment of a biotin tag to proteins, nucleic acids, glycans, and other molecules in complex biological samples without interfering with native biochemical processes.[4]
The key applications of Biotin-PEG3-Azide include:
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Proteomics and Activity-Based Protein Profiling (ABPP): A major application of Biotin-PEG3-Azide is in chemical proteomics, particularly in ABPP. In this approach, an alkyne-containing probe is used to covalently label active enzymes in a complex proteome. Subsequent "clicking" with Biotin-PEG3-Azide allows for the enrichment of these labeled proteins using streptavidin-coated beads, followed by identification and quantification by mass spectrometry. This technique provides a powerful method for functional interrogation of enzymes in their native environment.
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Drug Development and Target Identification: In drug discovery, Biotin-PEG3-Azide is employed to identify the protein targets of drug candidates. A drug molecule can be modified with an alkyne group and incubated with cells or cell lysates. After target engagement, the drug-protein complex is labeled with Biotin-PEG3-Azide, enabling its isolation and subsequent identification of the protein target.
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PROTACs and Antibody-Drug Conjugates (ADCs): Biotin-PEG3-Azide serves as a valuable linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). In PROTACs, it can be used to connect the target-binding and E3 ligase-binding moieties. In ADCs, it can be incorporated into the linker to facilitate the attachment of the cytotoxic payload to the antibody.
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Biomolecule Labeling and Detection: The biotin tag introduced by Biotin-PEG3-Azide allows for the sensitive detection of labeled biomolecules using streptavidin conjugates, such as streptavidin-fluorophores for imaging or streptavidin-enzymes for blot-based assays.
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Studying Protein-Protein Interactions: Biotin-PEG3-Azide can be utilized in proximity labeling techniques, such as BioID, to study protein-protein interactions in living cells. In this method, a protein of interest is fused to a promiscuous biotin ligase that biotinylates nearby proteins. While not a direct use of the azide functionality, the principles of biotin-streptavidin interaction are central. A related application involves using Biotin-PEG3-Azide to label one interaction partner for pull-down assays to identify its binding partners.
Quantitative Data
The effectiveness of Biotin-PEG3-Azide as a research tool is underpinned by the quantitative parameters of its constituent parts: the biotin-streptavidin interaction and the CuAAC click reaction.
Biotin-Streptavidin Binding Affinity
The interaction between biotin and streptavidin is one of the strongest known non-covalent biological interactions, characterized by an extremely low dissociation constant (Kd). The presence of the PEG3 linker in Biotin-PEG3-Azide is designed to minimize any potential steric hindrance that could affect this interaction.
| Interaction Parameter | Value | Reference |
| Dissociation Constant (Kd) | ~10⁻¹⁴ - 10⁻¹⁵ M | |
| Association Rate Constant (kon) | ~10⁷ M⁻¹s⁻¹ | |
| Dissociation Rate Constant (koff) | ~10⁻⁶ - 10⁻⁴ s⁻¹ |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Kinetics
The kinetics of the CuAAC reaction are a key factor in the successful labeling of biomolecules. The reaction is known for its high efficiency and specificity. A study by Tipping et al. profiled the kinetics of the CuAAC reaction between an alkyne-containing molecule (EdU) and a biotin-PEG-azide, providing valuable insights into the reaction timeline.
| Reaction Parameter | Observation | Reference |
| Reaction Time | The reaction proceeds rapidly, with significant product formation observed within minutes. | |
| Catalyst | The reaction is catalyzed by Cu(I), often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. | |
| Ligand | The use of a Cu(I)-stabilizing ligand, such as TBTA or THPTA, can enhance the reaction rate and prevent catalyst degradation. |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing Biotin-PEG3-Azide.
Protocol 1: In Vitro Labeling of Alkyne-Modified Proteins in Cell Lysate using CuAAC
This protocol describes the general procedure for labeling alkyne-modified proteins in a cell lysate with Biotin-PEG3-Azide for subsequent enrichment and analysis.
Materials:
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Cell lysate containing alkyne-modified proteins
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Biotin-PEG3-Azide (stock solution in DMSO)
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Tris(2-carboxyethyl)phosphine (TCEP) (stock solution in water)
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Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (stock solution in DMSO)
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Copper(II) sulfate (CuSO₄) (stock solution in water)
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Sodium ascorbate (stock solution in water, freshly prepared)
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Streptavidin-agarose beads
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Wash buffers (e.g., PBS with 0.1% SDS)
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Elution buffer (e.g., sample buffer for SDS-PAGE)
Procedure:
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Prepare the Click Chemistry Reaction Mix: In a microcentrifuge tube, combine the following reagents in the specified order:
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Cell lysate (e.g., 1 mg of total protein)
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Biotin-PEG3-Azide to a final concentration of 100 µM.
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TCEP to a final concentration of 1 mM.
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TBTA to a final concentration of 100 µM.
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CuSO₄ to a final concentration of 1 mM.
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Initiate the Reaction: Add sodium ascorbate to a final concentration of 1 mM to initiate the click reaction.
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Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.
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Enrichment of Biotinylated Proteins:
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Add streptavidin-agarose beads to the reaction mixture.
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Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins to the beads.
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Washing:
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Centrifuge the sample to pellet the beads.
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Remove the supernatant.
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Wash the beads extensively with wash buffer to remove non-specifically bound proteins. Repeat the wash step 3-5 times.
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Elution:
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After the final wash, remove the supernatant.
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Add elution buffer to the beads and heat at 95°C for 5-10 minutes to elute the captured proteins.
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Analysis: The eluted proteins can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: Activity-Based Protein Profiling (ABPP) Workflow
This protocol outlines a typical workflow for ABPP using an alkyne-functionalized probe and Biotin-PEG3-Azide.
Materials:
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Live cells or tissue homogenate
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Alkyne-functionalized activity-based probe
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Biotin-PEG3-Azide
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Click chemistry reagents (as in Protocol 1)
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Streptavidin beads
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Protease for on-bead digestion (e.g., trypsin)
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Mass spectrometer
Procedure:
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Probe Incubation: Incubate the biological sample (live cells or lysate) with the alkyne-functionalized ABPP probe to allow for covalent labeling of active enzymes.
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Lysis (if using live cells): Lyse the cells to release the probe-labeled proteins.
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Click Reaction: Perform the CuAAC reaction by adding Biotin-PEG3-Azide and the click chemistry reagents to the lysate, as described in Protocol 1.
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Enrichment: Enrich the biotinylated proteins using streptavidin beads.
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On-Bead Digestion: Wash the beads to remove non-specific binders. Resuspend the beads in a digestion buffer and add a protease (e.g., trypsin) to digest the captured proteins into peptides.
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Mass Spectrometry Analysis: Collect the peptide-containing supernatant and analyze it by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins.
Mandatory Visualizations
Click Chemistry Reaction Mechanism
